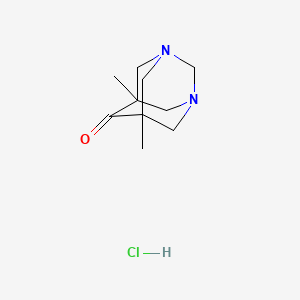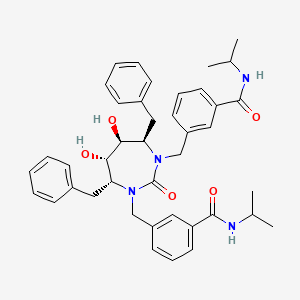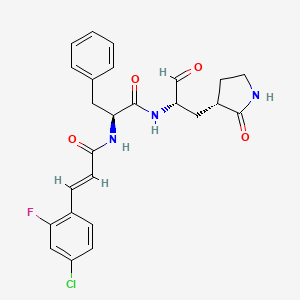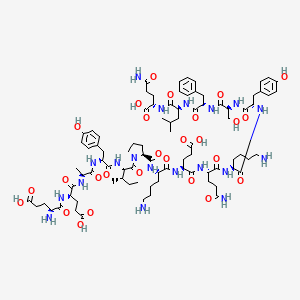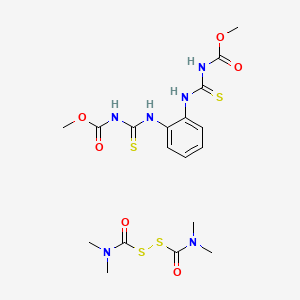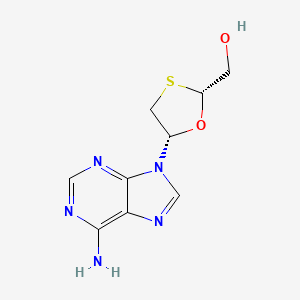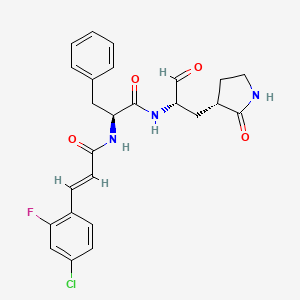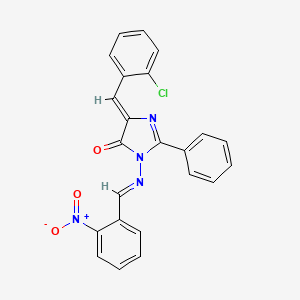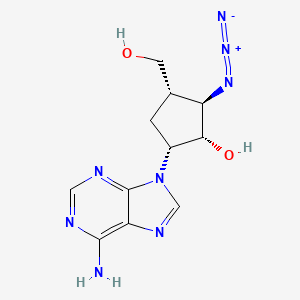
Carbocyclic-3'-azido-ara-adenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbocyclic-3’-azido-ara-adenosine: is a synthetic nucleoside analogue. It belongs to the class of carbocyclic nucleosides, where the oxygen atom in the furanose ring is replaced by a methylene group. This modification enhances the compound’s chemical and metabolic stability, making it a valuable tool in medicinal chemistry and antiviral research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Carbocyclic-3’-azido-ara-adenosine typically involves multiple steps, starting from a suitable carbocyclic precursor. The key steps include:
Formation of the Carbocyclic Ring: This can be achieved through cyclization reactions involving suitable starting materials such as cyclopentene derivatives.
Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution reactions, often using sodium azide as the reagent.
Attachment of the Adenine Base: The adenine base is attached through glycosylation reactions, where the carbocyclic ring is coupled with a protected adenine derivative under acidic or basic conditions.
Industrial Production Methods: Industrial production of Carbocyclic-3’-azido-ara-adenosine follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: Carbocyclic-3’-azido-ara-adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azido group to an amino group.
Substitution: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium azide, various nucleophiles.
Major Products:
Oxidation Products: Oxidized carbocyclic nucleosides.
Reduction Products: Amino-substituted carbocyclic nucleosides.
Substitution Products: Various substituted carbocyclic nucleosides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Carbocyclic-3’-azido-ara-adenosine is used as a building block in the synthesis of more complex nucleoside analogues. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study nucleoside metabolism and enzyme interactions. Its stability allows for detailed kinetic studies and enzyme inhibition assays.
Medicine: Carbocyclic-3’-azido-ara-adenosine has shown potential as an antiviral agent. It is studied for its ability to inhibit viral replication by targeting viral polymerases and other enzymes.
Industry: In the pharmaceutical industry, this compound is used in the development of antiviral drugs. Its stability and efficacy make it a promising candidate for drug development.
Wirkmechanismus
Carbocyclic-3’-azido-ara-adenosine exerts its effects by mimicking natural nucleosides and interfering with nucleic acid synthesis. It targets viral polymerases, incorporating into the viral DNA or RNA and causing chain termination. This inhibits viral replication and reduces viral load.
Molecular Targets and Pathways:
Viral Polymerases: Inhibition of DNA or RNA polymerases.
Enzyme Inhibition: Inhibition of enzymes involved in nucleoside metabolism.
Vergleich Mit ähnlichen Verbindungen
Aristeromycin: Another carbocyclic nucleoside with antiviral properties.
Neplanocin A: A cyclopentene analogue with significant biological activity.
Cyclopentenylcytosine: A potent antitumor and antiviral agent.
Uniqueness: Carbocyclic-3’-azido-ara-adenosine is unique due to its azido group, which enhances its antiviral activity and stability. Compared to other carbocyclic nucleosides, it offers a distinct mechanism of action and potential for drug development.
By understanding the synthesis, reactions, applications, and mechanisms of Carbocyclic-3’-azido-ara-adenosine, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
118237-80-2 |
|---|---|
Molekularformel |
C11H14N8O2 |
Molekulargewicht |
290.28 g/mol |
IUPAC-Name |
(1R,2R,3S,5R)-5-(6-aminopurin-9-yl)-2-azido-3-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C11H14N8O2/c12-10-8-11(15-3-14-10)19(4-16-8)6-1-5(2-20)7(9(6)21)17-18-13/h3-7,9,20-21H,1-2H2,(H2,12,14,15)/t5-,6-,7-,9-/m1/s1 |
InChI-Schlüssel |
YSQSXJRTEDLTMS-JXOAFFINSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N=[N+]=[N-])CO |
Kanonische SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N=[N+]=[N-])CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, 3,5-dichloro-N-(3,4-dichlorophenyl)-2-[methyl(methylsulfonyl)amino]-](/img/structure/B12783642.png)
![(2S,3S,4S,5R,6R)-6-[3-[ethyl(pyridin-4-ylmethyl)amino]-3-oxo-2-phenylpropoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12783645.png)
